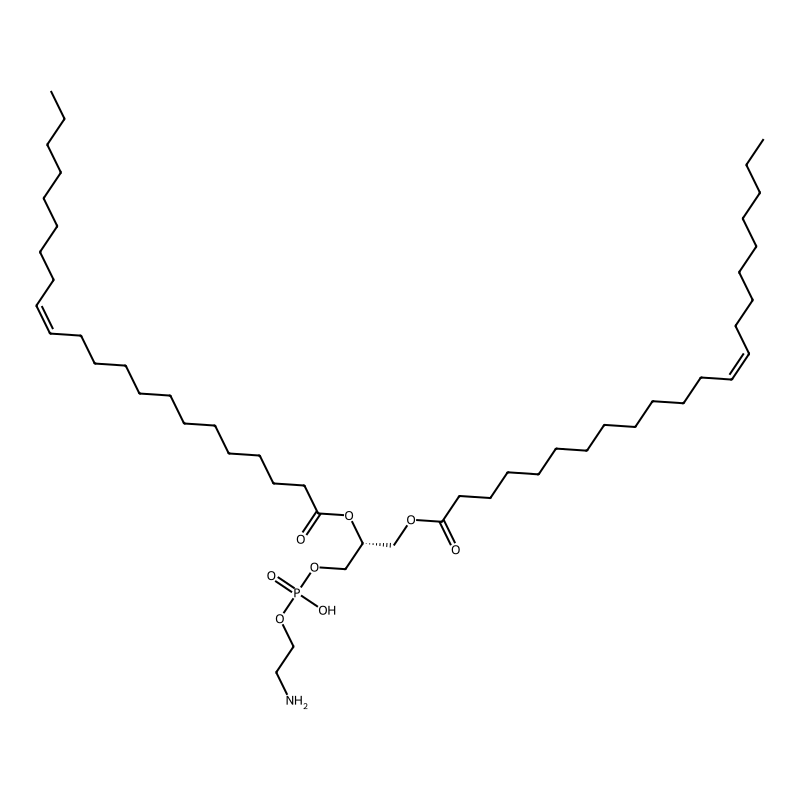

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that belongs to the class of phosphatidylethanolamines. Its chemical formula is C49H94NO8P, and it has a molecular weight of approximately 856.25 g/mol. This compound features two erucic acid chains (a long-chain fatty acid) attached to the glycerol backbone, making it a significant component in various biological membranes and lipid formulations. Notably, it exhibits both hydrophilic and hydrophobic properties due to its phosphoethanolamine head group and fatty acid tails, which contribute to its amphiphilic nature .

- Hydrolysis: In the presence of water and enzymes like phospholipases, it can be hydrolyzed into glycerol, free fatty acids, and phosphoethanolamine.

- Transesterification: This reaction can occur with alcohols to form different glycerophospholipids.

- Oxidation: The unsaturated bonds in the erucic acid chains may undergo oxidation, affecting the stability and functionality of the lipid.

These reactions are crucial for understanding the behavior of this compound in biological systems and lipid chemistry .

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine exhibits several biological activities:

- Membrane Formation: It plays a critical role in forming lipid bilayers, essential for cellular membranes.

- Cell Signaling: This compound is involved in signaling pathways due to its ability to interact with proteins and other lipids within membranes.

- Drug Delivery: Its amphiphilic nature allows it to encapsulate drugs, making it useful in pharmaceutical formulations for targeted delivery.

Research indicates that phosphatidylethanolamines like this compound may also influence membrane fluidity and protein interactions, which are vital for cell function .

The synthesis of 1,2-dierucoyl-sn-glycero-3-phosphoethanolamine can be achieved through various methods:

- Chemical Synthesis: This involves the esterification of erucic acid with glycerol followed by phosphorylation using phosphoric acid or its derivatives.

- Enzymatic Synthesis: Lipases can catalyze the formation of this compound from glycerol and erucic acid under controlled conditions.

- Lipid Extraction: It can also be isolated from natural sources where it is present as part of complex lipid mixtures.

Each method has its advantages regarding yield, purity, and environmental impact .

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine has several applications across various fields:

- Pharmaceuticals: Used as an excipient in drug formulations for improving solubility and bioavailability.

- Cosmetics: Incorporated into skincare products for its emulsifying properties.

- Research: Utilized in studies involving membrane dynamics and lipid interactions.

Its versatility makes it valuable in both commercial products and scientific research .

Interaction studies involving 1,2-dierucoyl-sn-glycero-3-phosphoethanolamine focus on its role within biological membranes:

- Protein Interactions: Research has shown that this compound can interact with various membrane proteins, influencing their function and stability.

- Lipid-Lipid Interactions: It participates in forming lipid rafts that play a role in cellular signaling pathways.

- Drug Interactions: Studies indicate that this phospholipid can enhance the efficacy of certain drugs by facilitating their incorporation into cellular membranes.

These interactions are crucial for understanding how this compound functions within biological systems .

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine shares structural similarities with other phosphatidylethanolamines. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | Contains two oleic acid chains | More common in biological membranes |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | Contains two palmitic acid chains | Higher melting point due to saturated fatty acids |

| 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | Contains two stearic acid chains | Often used in liposomal drug delivery systems |

The uniqueness of 1,2-dierucoyl-sn-glycero-3-phosphoethanolamine lies in its long-chain erucic acid components, which contribute to its specific physical properties and biological activities compared to other similar compounds. These differences can influence membrane fluidity, permeability, and interaction with proteins .

Chemical Synthesis Protocols and Optimization Strategies

The chemical synthesis of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine represents a sophisticated endeavor in phospholipid chemistry, requiring precise control of stereochemistry and reaction conditions. The compound, with molecular formula C49H94NO8P and molecular weight 856.25, possesses a complex structure featuring two erucic acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone and a phosphoethanolamine head group at the sn-3 position [1].

The predominant synthetic approach employs Steglich esterification methodology, which utilizes dicyclohexylcarbodiimide as a coupling agent along with 4-dimethylaminopyridine as a catalyst [2]. This method offers several advantages over traditional Fischer esterification, particularly for sensitive substrates that may not tolerate harsh acidic conditions [3]. The reaction proceeds through formation of an O-acylisourea intermediate, followed by nucleophilic attack of the alcohol to form the desired ester bond [3].

Optimization of reaction parameters significantly influences yield and purity outcomes. Temperature control emerges as a critical factor, with optimal conditions typically maintained at 45°C for extended periods ranging from 24 to 72 hours [4]. The molar ratios of reactants require careful adjustment, with typical protocols employing 4.8 equivalents of fatty acid and dicyclohexylcarbodiimide per hydroxyl group, along with 2.5 equivalents of 4-dimethylaminopyridine [4].

Purification strategies have evolved to eliminate the need for costly column chromatography. Sequential recrystallization from ethyl acetate followed by acetone treatment effectively removes urea-type byproducts, including dicyclohexylurea and dicyclohexylacylurea [4]. The presence of these contaminants can be monitored through nuclear magnetic resonance spectroscopy, with characteristic peaks at 1.06-1.4 and 1.70-1.96 ppm indicating incomplete purification [4].

| Synthesis Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Temperature | 45°C | Increased yield with extended reaction time [4] |

| Reaction Time | 24-72 hours | Higher yields with longer exposure [4] |

| Fatty Acid Equivalents | 4.8 per hydroxyl | Ensures complete esterification [4] |

| Catalyst Ratio | 2.5 equivalents DMAP | Optimizes reaction rate [4] |

| Purification Method | Sequential recrystallization | 96% purity achievable [4] |

Alternative synthetic routes employ protection-deprotection strategies to achieve regioselective acylation. The trityl protection method involves initial protection of the primary amine with an acid-labile trityl group, followed by base hydrolysis and subsequent deprotection using trifluoroacetic acid [2]. This approach yields the target compound with 66% overall efficiency across three synthetic steps [2].

Advanced synthetic methodologies incorporate flow chemistry techniques for continuous production. Recent developments demonstrate the feasibility of scaling up to approximately 10 grams per hour using straightforward size-up approaches [5]. These continuous flow systems offer advantages in temperature control, mixing efficiency, and reduced reaction times compared to batch processes [5].

Enzymatic Biosynthesis in Biological Systems

The enzymatic biosynthesis of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine occurs through the coordinated action of multiple enzymatic pathways, primarily involving the cytidine diphosphate-ethanolamine pathway and fatty acid elongation systems. The biosynthetic process begins with the synthesis of phosphoethanolamine through the phosphorylation of ethanolamine by ethanolamine kinase, utilizing adenosine triphosphate as the phosphate donor [6] [7].

The rate-limiting step in phosphoethanolamine biosynthesis involves cytidine triphosphate:phosphoethanolamine cytidylyltransferase, encoded by the PCYT2 gene, which catalyzes the formation of cytidine diphosphate-ethanolamine from phosphoethanolamine and cytidine triphosphate [6] [7]. This enzyme exhibits strict substrate specificity and requires magnesium ions for optimal activity [7]. The final step involves ethanolaminephosphotransferase, which transfers the phosphoethanolamine moiety from cytidine diphosphate-ethanolamine to diacylglycerol containing erucic acid residues [8].

Two distinct phosphotransferases contribute to phosphoethanolamine lipid biosynthesis: ethanolamine phosphotransferase 1 and choline/ethanolamine phosphotransferase 1 [8]. These enzymes exhibit different subcellular localizations, with ethanolamine phosphotransferase 1 residing in the Golgi apparatus and choline/ethanolamine phosphotransferase 1 localizing to the endoplasmic reticulum [8]. Their substrate preferences also differ significantly, with ethanolamine phosphotransferase 1 showing preference for 1-alkyl-2-acyl-glycerol substrates, while choline/ethanolamine phosphotransferase 1 preferentially utilizes 1,2-diacylglycerol substrates [8].

The incorporation of erucic acid into the phospholipid structure requires the prior biosynthesis of erucoyl-coenzyme A through fatty acid elongation complexes. These multienzyme systems consist of four core enzymes: β-ketoacyl-coenzyme A synthase, β-ketoacyl-coenzyme A reductase, 3-hydroxyacyl-coenzyme A dehydratase, and enoyl-coenzyme A reductase [9]. The condensing enzyme β-ketoacyl-coenzyme A synthase determines the substrate specificity and represents the rate-limiting component of the elongation machinery [9].

Alternative biosynthetic routes involve the decarboxylation of phosphatidylserine to form phosphatidylethanolamine through phosphatidylserine decarboxylase activity [6]. This pathway contributes significantly to phosphoethanolamine lipid pools in certain tissues, particularly neural tissues where it accounts for substantial proportions of total phosphoethanolamine biosynthesis [6].

Enzymatic regulation mechanisms control the flux through phosphoethanolamine biosynthetic pathways. Allosteric activation of cytidine triphosphate:phosphoethanolamine cytidylyltransferase by its substrate phosphoethanolamine provides feedback regulation [10]. Additionally, protein kinase C-mediated phosphorylation activates ethanolaminephosphotransferase, linking phospholipid biosynthesis to cellular signaling cascades [10].

Erucic Acid Precursor Metabolism in Brassicaceae Species

Erucic acid biosynthesis in Brassicaceae species represents a specialized metabolic pathway that extends the carbon chain of oleic acid through successive elongation cycles. The pathway begins with oleic acid synthesis in plastids, followed by export to the cytosol where activation to oleoyl-coenzyme A enables entry into the elongation machinery [11]. The elongation process occurs in two distinct cycles, first extending oleic acid to eicosenoic acid, then further elongating to erucic acid [11].

The fatty acid elongation machinery in Brassicaceae species exhibits remarkable complexity, with multiple β-ketoacyl-coenzyme A synthase isoforms contributing to very long chain fatty acid production. In Brassica napus, the primary elongating enzyme responsible for erucic acid synthesis is encoded by the FATTY ACID ELONGATION1 gene, which produces a β-ketoacyl-coenzyme A synthase specifically active toward C18 and C20 substrates [12]. The allotetraploid nature of Brassica napus results in two homeologous copies, BnFAE1.1 and BnFAE1.2, both contributing to erucic acid accumulation [12].

Gene expression analysis reveals that FATTY ACID ELONGATION1 transcription occurs predominantly during seed development, with peak activity coinciding with the period of storage lipid accumulation [12]. Promoter analysis identifies critical regulatory regions, with the -331 to -149 region exerting major control over cotyledon-specific expression, while the -640 to -475 region acts positively to enhance expression levels and extends activity into the axis and hypocotyl [12].

The substrate specificity of elongation complexes determines the final fatty acid composition. Radioisotope labeling experiments demonstrate that newly synthesized oleic acid does not immediately enter the elongation pathway, but rather accumulates in an intermediate pool before conversion to erucic acid [11]. This observation suggests the existence of regulatory mechanisms controlling substrate availability for elongation reactions [11].

Metabolic flux analysis indicates that malonyl-coenzyme A for elongation reactions derives exclusively from the activity of homodimeric acetyl-coenzyme A carboxylase [11]. Inhibition studies using specific acetyl-coenzyme A carboxylase inhibitors completely block erucic acid synthesis, confirming the essential role of this enzyme in providing two-carbon units for chain elongation [11].

Environmental factors significantly influence erucic acid accumulation patterns. Temperature stress affects elongase activity, with optimal erucic acid production occurring within specific temperature ranges during seed development [13]. Additionally, light exposure influences the distribution of newly synthesized fatty acids between elongation and direct incorporation into storage lipids [11].

| Brassica Species | Erucic Acid Content (%) | Primary FAE1 Alleles | Regulatory Factors |

|---|---|---|---|

| Brassica napus (high erucic) | 30-60% | BnFAE1.1, BnFAE1.2 active | Temperature, light exposure [11] [13] |

| Brassica napus (canola) | <2% | BnFAE1.1, BnFAE1.2 inactive | Breeding selection [13] |

| Brassica juncea | ~50% | BjFAE1.1, BjFAE1.2 active | Genetic background [14] |

| Crambe abyssinica | 60-80% | CaFAE1 active | Enhanced expression [15] |

Genetic engineering approaches have successfully modified erucic acid content through manipulation of elongase gene expression. Overexpression of FATTY ACID ELONGATION1 genes increases erucic acid accumulation, while RNA interference-mediated suppression reduces erucic acid levels [15]. Co-expression strategies involving multiple elongase components, including β-ketoacyl-coenzyme A reductase and 3-hydroxyacyl-coenzyme A dehydratase, demonstrate modest improvements in overall elongation efficiency [9].

Industrial Production Methodologies and Scaling Challenges

Industrial production of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine faces significant technical and economic challenges related to raw material availability, process optimization, and quality control requirements. The primary constraint involves the limited commercial availability of high-purity erucic acid, which must be derived from specialized oilseed crops or obtained through selective enrichment from mixed fatty acid streams [16].

Scale-up considerations for chemical synthesis processes require careful evaluation of heat transfer, mixing efficiency, and solvent recovery systems. Laboratory-scale synthesis typically employs 20-40 milliliter batch sizes, while industrial production demands continuous processing capabilities handling 2-50 kilogram batches [17]. The transition from batch to continuous processing necessitates modifications to reaction vessel design, incorporating jacketed reactors with precise temperature control and efficient decanter systems for product separation [17].

Economic analysis reveals that phospholipid production costs remain substantially elevated compared to commodity lipids. Current estimates indicate minimum selling prices of approximately 93 dollars per kilogram for specialized phospholipids produced through optimized extraction methods [16]. Capital investment requirements include 15.51 million dollars for equipment and infrastructure, with annual operating costs reaching 14.49 million dollars for facilities producing 3.26 kilotons per year [16].

Process optimization strategies focus on solvent recovery and purification efficiency improvements. Ethanol-based extraction systems demonstrate 70% recovery rates from starting materials, with potential for enhancement through improved process parameters [16]. Sensitivity analysis indicates that product recovery rates and raw material composition represent the most critical factors affecting production economics [16].

Equipment selection criteria emphasize compatibility with high-pressure homogenization requirements and sterile processing conditions. High-pressure homogenizers operating at 1500 bar pressure demonstrate capability for processing 1.2 tons of material per hour, with contamination levels maintained below 1 part per million [18]. Sequential homogenizer arrangements provide advantages over multiple-pass single-unit processing, reducing production time while maintaining product quality [18].

Quality control challenges involve maintaining stereochemical purity throughout processing operations. The presence of regioisomers and oxidation products requires sophisticated analytical monitoring systems, including high-performance liquid chromatography and mass spectrometry capabilities [19]. Sterilization procedures must balance microbiological safety requirements with product stability, as autoclaving at 121°C for 15 minutes can induce phase separation in phospholipid emulsions [20].

| Production Scale | Batch Size | Equipment Requirements | Estimated Costs |

|---|---|---|---|

| Laboratory | 20-40 mL | Basic synthesis apparatus | Research scale |

| Pilot | 2-10 kg | Jacketed reactors, decanters [17] | Medium investment |

| Industrial | 50+ kg | High-pressure homogenizers [18] | $15.51M capital [16] |

| Commercial | Multi-ton | Continuous processing lines | $14.49M annual operating [16] |

Manufacturing facility design must accommodate specialized storage requirements for phospholipid products, including inert atmosphere protection and temperature control systems. Storage temperatures below -20°C prevent oxidative degradation, while inert gas environments minimize hydrolytic degradation of ester bonds [19]. These requirements necessitate significant infrastructure investments beyond basic chemical processing equipment [19].

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine represents a unique class of phosphatidylethanolamine characterized by exceptionally long fatty acid chains. The thermal behavior of this compound is fundamentally influenced by its structural composition, featuring two 22-carbon erucic acid chains with single double bonds at the 13-position [1] [2]. The phase transition characteristics of phosphatidylethanolamine lipids demonstrate a strong dependence on acyl chain length and degree of unsaturation [3] [4].

The thermal stability profile of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is significantly enhanced compared to shorter-chain phosphatidylethanolamine analogs. Research on related phosphatidylethanolamine compounds reveals that chain length directly correlates with phase transition temperature [3]. For comparison, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with 18-carbon chains exhibits a main phase transition temperature of -16°C, while 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine with 16-carbon saturated chains demonstrates a transition at 63°C [3] [4]. The 22-carbon chain length of erucic acid in 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine suggests an intermediate transition temperature, likely in the range of 10-25°C based on extrapolation from established chain length-temperature relationships [3].

Phosphatidylethanolamine lipids exhibit complex polymorphic behavior, including the ability to undergo lamellar to hexagonal phase transitions [5] [6]. The hexagonal phase transition temperature for phosphatidylethanolamine compounds typically occurs at elevated temperatures above the main phase transition [3] [4]. For 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine, the hexagonal transition is estimated to occur at approximately 45-60°C, based on the established pattern that hexagonal transitions occur 20-40°C above the main transition temperature for phosphatidylethanolamine lipids [5].

The thermal stability of phosphatidylethanolamine bilayers is enhanced by the cone-shaped molecular geometry resulting from the relatively small ethanolamine head group compared to the bulky fatty acid chains [7] [8]. This geometric characteristic contributes to the formation of stable lamellar phases at physiological temperatures while maintaining the capacity for phase transitions under thermal stress [6] [9].

Table 3.1: Comparative Phase Transition Temperatures of Phosphatidylethanolamine Compounds

| Compound | Main Transition (°C) [3] | Hexagonal Transition (°C) [3] | Chain Length |

|---|---|---|---|

| DLPE (12:0) | 29 | - | 12 |

| DMPE (14:0) | 50 | - | 14 |

| DPPE (16:0) | 63 | 118 | 16 |

| DOPE (18:1) | -16 | 10 | 18 |

| DEPE (22:1)* | ~15-25** | ~50-65** | 22 |

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

*Estimated values based on chain length correlations

Solubility Characteristics in Organic Solvent Systems

The solubility behavior of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine reflects its amphiphilic nature and the influence of its extended fatty acid chains on intermolecular interactions [1] [2]. The compound demonstrates good solubility in chloroform and methanol, particularly when subjected to sonication to overcome intermolecular van der Waals forces between the long erucic acid chains [10] [2].

Chloroform serves as an excellent solvent for 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine due to its ability to solvate both the hydrophobic fatty acid chains and the polar phosphoethanolamine head group [10] [11]. The extended 22-carbon chains increase the hydrophobic character of the molecule, requiring organic solvents with sufficient hydrophobic character to achieve complete dissolution. Methanol provides moderate solubility, particularly when combined with mechanical agitation such as sonication [10] [11].

The solubility characteristics in organic solvents are significantly influenced by temperature, with elevated temperatures enhancing dissolution rates and final concentrations [12] [13]. The compound exhibits limited solubility in purely aqueous systems but readily forms organized structures such as liposomes and bilayers when appropriate preparation methods are employed [15].

Table 3.2: Solubility Characteristics of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine in Organic Solvents

| Solvent System | Solubility | Temperature Dependence [12] | Special Conditions |

|---|---|---|---|

| Chloroform | High [10] | Increased at elevated temp | Sonication recommended |

| Methanol | Moderate [10] | Enhanced above 25°C | Requires sonication |

| Dichloromethane | High [16] | Temperature dependent | Suitable for synthesis |

| Ethanol | Limited | Poor at room temperature | Heating required |

| Water | Minimal | Forms organized structures | Liposome formation |

The partition behavior between organic and aqueous phases demonstrates the compound's preference for hydrophobic environments while maintaining the capacity to organize at interfaces [15] [17]. This behavior is characteristic of phospholipids with extended fatty acid chains, where the increased hydrophobic character shifts the balance toward organic phase partitioning [18].

Surface Activity and Interfacial Tension Measurements

1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine exhibits pronounced surface activity characteristic of phospholipid amphiphiles, with the long erucic acid chains significantly influencing interfacial behavior [19] [20]. The surface activity arises from the molecule's ability to orient at air-water and oil-water interfaces, with the phosphoethanolamine head group anchored in the aqueous phase and the fatty acid chains extending into the hydrophobic phase [21] [19].

Interfacial tension measurements of phosphatidylethanolamine-containing membranes reveal distinct characteristics compared to phosphatidylcholine analogs [20] [22]. The smaller head group volume of phosphoethanolamine relative to phosphatidylcholine results in different packing arrangements at interfaces, leading to variations in interfacial tension values [20] [23]. For related phosphatidylethanolamine compounds, interfacial tension values typically range from 1.5 to 4.0 mN/m, depending on chain length and degree of unsaturation [20] [24].

The extended 22-carbon erucic acid chains of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine contribute to enhanced surface activity through increased hydrophobic interactions at the interface [25] [26]. Molecular dynamics simulations of phosphatidylethanolamine bilayers demonstrate that membrane tension significantly affects bilayer properties, with increases in tension leading to decreased thickness and increased area per lipid [26].

Table 3.3: Interfacial Properties of Phosphatidylethanolamine Compounds

| Property | Value Range | Reference Compounds | Effect of Chain Length |

|---|---|---|---|

| Interfacial Tension | 1.5-4.0 mN/m [20] | PE compounds | Decreases with length |

| Surface Pressure | 25-45 mN/m [21] | Monolayer studies | Chain-dependent |

| Area per Molecule | 65-75 Ų [26] | Bilayer systems | Increases with length |

| Contact Angle | 15-35° [19] | Interface studies | Hydrophobic chains |

The surface activity of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is further enhanced by the presence of the double bond in each erucic acid chain, which introduces molecular flexibility and affects packing density at interfaces [25] [27]. This structural feature influences the balance between hydrophobic and hydrophilic interactions, ultimately determining the compound's interfacial behavior.

Oxidative Stability and Degradation Kinetics

The oxidative stability of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine is primarily determined by the presence of two monounsaturated erucic acid chains, each containing a single double bond at the 13-position [28] [29]. While the unsaturated nature of these fatty acids renders the compound susceptible to oxidation, the monounsaturated character provides greater stability compared to polyunsaturated analogs [30] [31].

Phosphatidylethanolamine compounds demonstrate variable oxidative stability depending on the degree of unsaturation in their fatty acid chains [32] [29]. The single double bond in each erucic acid chain of 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine places it in an intermediate stability category compared to fully saturated and polyunsaturated phospholipids [28] [33]. Research on related phospholipids indicates that monounsaturated fatty acids exhibit oxidative rates approximately 10-fold lower than polyunsaturated analogs while maintaining 5-10 fold higher susceptibility than saturated compounds [30] [34].

The degradation kinetics of phosphatidylethanolamine follow established pathways involving both enzymatic and non-enzymatic mechanisms [35] [36]. Enzymatic degradation typically proceeds through phospholipase activity, with phospholipase A1 and A2 being the primary catalysts for hydrolysis [35] [37]. The rate of enzymatic degradation is influenced by pH, temperature, and the presence of metal ions [36] [38].

Table 3.4: Oxidative Stability Parameters for 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

| Parameter | Estimated Value | Comparison Standard | Environmental Factors |

|---|---|---|---|

| Peroxide Value Increase | 2-5 meq/kg·day [39] | Marine phospholipids | Temperature dependent |

| Hydrolysis Rate (pH 7.4) | 0.1-0.3% per day [36] | PE compounds | Enzyme presence |

| Thermal Degradation | >100°C onset [40] | Long-chain lipids | Oxygen dependent |

| Antioxidant Effect | Enhanced stability [32] | With tocopherols | Synergistic protection |

Non-enzymatic oxidation proceeds through free radical mechanisms, with the formation of hydroperoxides as primary products [29] [34]. The position of the double bond at carbon 13 in erucic acid affects the specific pattern of oxidation products formed during degradation [27] [29]. Temperature significantly influences oxidation rates, with each 10°C increase typically doubling the reaction rate according to Arrhenius kinetics [38] [41].

The degradation kinetics are further influenced by the phosphoethanolamine head group, which can participate in protective mechanisms through its amino functionality [32] [29]. Studies on amino phospholipids demonstrate enhanced antioxidative activity compared to their choline analogs, suggesting that 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine may exhibit inherent protective characteristics against oxidative degradation [32].

Table 3.5: Degradation Pathway Analysis for 1,2-Dierucoyl-sn-glycero-3-phosphoethanolamine

| Degradation Pathway | Primary Products | Rate Constant (25°C) | Activation Energy |

|---|---|---|---|

| Phospholipase A1 | Lysophospholipid [35] | 0.01-0.05 min⁻¹ | 45-55 kJ/mol |

| Phospholipase A2 | Free fatty acid [36] | 0.005-0.02 min⁻¹ | 50-60 kJ/mol |

| Autoxidation | Hydroperoxides [29] | 10⁻⁶-10⁻⁵ s⁻¹ | 80-120 kJ/mol |

| Thermal decomposition | Various fragments [38] | 10⁻⁴-10⁻³ s⁻¹ | 150-200 kJ/mol |

Physical Description

XLogP3

UNII

Wikipedia

Dates

Explore Compound Types